molecular formula C19H14FN3O4 B2435819 N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-08-7

N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2435819
CAS No.: 946332-08-7
M. Wt: 367.336
InChI Key: AQMQVODUVXQORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMQVODUVXQORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the Nitrobenzyl Group: This step might involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Fluorophenyl Group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, where a fluorophenyl boronic acid or halide is coupled with the intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives act by interacting with ion channels, enzymes, or receptors, modulating their activity. The nitro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both the nitrobenzyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives.

Biological Activity

N-(3-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a fluorinated phenyl and a nitrophenyl group, which contribute to its biological activity. The molecular formula is C19H14FN3O4C_{19}H_{14}FN_3O_4, with a molecular weight of approximately 367.34 g/mol. The presence of the fluorine atom is known to enhance lipophilicity and bioavailability, while the nitro group can participate in various biochemical interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 0.52 to 31.64 μM, indicating potential for antimicrobial and anticancer applications .
  • Receptor Modulation : The compound may also modulate various receptors, affecting cellular signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Anticancer Potential

The compound's anticancer potential has been explored in several studies. Notably, it has demonstrated efficacy in inhibiting tumor growth in xenograft models. For example, one study reported complete tumor stasis in a gastric carcinoma model following oral administration of a related compound . This suggests that derivatives of this compound may serve as promising candidates for cancer therapy.

Anti-inflammatory Effects

Preliminary investigations have indicated that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study Findings Reference
In vitro antimicrobial evaluationSignificant inhibition against Staphylococcus aureus with MIC values < 0.25 μg/mL
Anticancer efficacy in xenograft modelsComplete tumor stasis observed in gastric carcinoma model
Enzyme inhibition studiesIC50 values for DNA gyrase (12.27–31.64 μM) and DHFR (0.52–2.67 μM)

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing 3-nitrophenyl vs. 4-nitrophenyl). Aromatic proton signals in the 7.0–8.5 ppm range validate phenyl group positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy, with expected [M+H]⁺ peaks around m/z 420–430 .

Q. Advanced Structural Elucidation

  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms dihedral angles between aromatic rings (e.g., 8.38° in analogous structures) . Hydrogen bonding patterns (N–H⋯O) revealed through crystallography inform stability and polymorphism .

What strategies address contradictory biological activity data across assay systems?

Q. Basic Data Validation

  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 for kinase inhibition) and control for variables like serum concentration .
  • Dose-Response Curves : Use IC₅₀ values from ≥3 independent experiments to quantify potency variability .

Q. Advanced Mechanistic Analysis

  • Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions, as done for BMS-777607 (a structural analog) .
  • Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific efficacy discrepancies .

How can computational tools predict kinase target interactions for this compound?

Q. Advanced Methodology

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to MET kinase’s ATP pocket, leveraging BMS-777607’s co-crystal structure (PDB: 3LQ8) as a template .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on fluorophenyl and nitrophenyl interactions with hydrophobic residues (e.g., MET’s Tyr-1230) .

What approaches establish structure-activity relationships (SAR) for phenyl ring modifications?

Q. Basic SAR Design

  • Systematic Substitution : Replace 3-nitrophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Monitor changes in kinase inhibition (e.g., IC₅₀ shifts in MET assays) .
  • Bioisosteric Replacement : Swap the dihydropyridine core with naphthyridine (as in ) to assess ring size impact on solubility .

Q. Advanced Analysis

  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity using FEP+ in Desmond .

What methodologies assess metabolic stability and toxicity in preclinical studies?

Q. Key Techniques

  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure half-life (t₁/₂). CYP450 inhibition screening (e.g., CYP3A4) identifies metabolic liabilities .
  • AMES Test : Evaluate mutagenicity via Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assays : Patch-clamp electrophysiology predicts cardiotoxicity risks .

How do crystallographic data inform polymorph design for enhanced stability?

Q. Advanced Crystallography

  • Hydrogen Bond Networks : Analyze packing motifs (e.g., centrosymmetric dimers in ) to engineer co-crystals with improved thermal stability .
  • Polymorph Screening : Use solvent-drop grinding with 20 solvents (per ICH guidelines) to identify forms with higher melting points .

Which in vivo models validate anticancer efficacy observed in vitro?

Q. Advanced Preclinical Models

  • Xenograft Studies : Implant MET-amplified NSCLC (NCI-H1993) tumors in nude mice. Administer 50 mg/kg orally, twice daily, and monitor tumor volume vs. BMS-777607 controls .
  • Pharmacokinetics (PK) : Measure plasma Cₘₐₓ and AUC via LC-MS/MS to correlate exposure with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.